CID 5353607

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

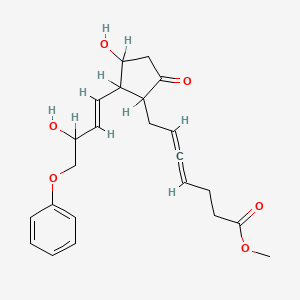

Enprostil: es un análogo de prostaglandina sintético diseñado para asemejarse a la dinoprostona (prostaglandina E2). Es un inhibidor altamente potente de la secreción de ácido clorhídrico gástrico y se utiliza principalmente en el tratamiento de úlceras pépticas . Enprostil se une selectivamente y activa el receptor EP3, que es uno de los cuatro receptores celulares para la prostaglandina E2 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Enprostil se sintetiza a través de una serie de reacciones químicas que comienzan con intermedios de enona disponibles comercialmente. La síntesis implica múltiples pasos, incluidas reacciones de oxidación y reducción estereoselectivas para establecer las configuraciones estereoquímicas críticas . La enona intermedia clave se prepara de manera eficiente a partir de la enona 6 disponible comercialmente, y la síntesis de enprostil implica un proceso de acoplamiento de dos componentes .

Métodos de producción industrial: La producción industrial de enprostil implica la optimización de las rutas sintéticas para lograr altos rendimientos y pureza. El proceso normalmente incluye el uso de biocatálisis para transformaciones estereoselectivas y reacciones regioselectivas para garantizar la estereoquímica deseada y la colocación del grupo funcional .

Análisis De Reacciones Químicas

Tipos de reacciones: Enprostil se somete a varias reacciones químicas, que incluyen:

Oxidación: Enprostil se puede oxidar para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en enprostil.

Sustitución: Enprostil puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan comúnmente.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos o electrófilos en condiciones ácidas o básicas.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la reducción puede producir alcoholes o alcanos.

Aplicaciones Científicas De Investigación

Química: Enprostil se utiliza como compuesto modelo en el estudio de análogos de prostaglandinas y sus propiedades químicas. Sirve como referencia para desarrollar nuevas rutas sintéticas y optimizar las condiciones de reacción .

Biología: En la investigación biológica, enprostil se utiliza para estudiar los efectos de los análogos de prostaglandinas en los receptores celulares y las vías de señalización. Ayuda a comprender el papel de los receptores EP3 en varios procesos fisiológicos .

Medicina: Enprostil se utiliza principalmente en el tratamiento de úlceras pépticas debido a su potente inhibición de la secreción de ácido clorhídrico gástrico. Se ha demostrado que es eficaz para reducir la secreción de ácido gástrico y promover la cicatrización de las úlceras .

Industria: En la industria farmacéutica, enprostil se utiliza como compuesto de referencia para desarrollar nuevos fármacos que se dirigen a los receptores de prostaglandinas. También sirve como punto de referencia para evaluar la eficacia y seguridad de nuevos análogos de prostaglandinas .

Mecanismo De Acción

Enprostil ejerce sus efectos al unirse selectivamente y activar el receptor EP3, uno de los cuatro receptores celulares para la prostaglandina E2 . Esta activación conduce a una disminución en los niveles de monofosfato de adenosina cíclico (AMPc), lo que a su vez reduce la secreción de ácido clorhídrico gástrico . La activación selectiva del receptor EP3 ayuda a evitar algunos de los efectos secundarios no deseados asociados con los análogos de prostaglandina E2 no selectivos .

Comparación Con Compuestos Similares

Compuestos similares:

Dinoprostona (prostaglandina E2): Una prostaglandina natural que se une y activa los cuatro receptores EP (EP1, EP2, EP3 y EP4).

Arbaprostil: Otro análogo sintético de prostaglandina utilizado en el tratamiento de úlceras pépticas.

Rioprostil: Un análogo sintético de prostaglandina con aplicaciones similares.

Singularidad de Enprostil: La singularidad de Enprostil radica en su activación selectiva del receptor EP3, lo que le permite inhibir eficazmente la secreción de ácido clorhídrico gástrico al tiempo que minimiza los efectos secundarios . Esta activación selectiva de receptores lo distingue de otros análogos de prostaglandinas que pueden tener una actividad de receptor más amplia y efectos secundarios asociados .

Actividad Biológica

Chemical Profile

- CID : 5353607

- Molecular Formula : CXHYNZ (exact formula not specified in the sources)

- Molecular Weight : (exact weight not specified in the sources)

Antimicrobial Activity

Research indicates that CID 5353607 exhibits significant antimicrobial properties. A study examining a variety of compounds concluded that many derivatives demonstrated notable activity against various bacterial strains. Specifically, this compound showed effectiveness against Gram-positive bacteria, which is crucial for developing new antibiotics, especially in the wake of increasing antibiotic resistance.

Antitumor Activity

This compound has also been investigated for its antitumor potential. The structure-activity relationship (SAR) studies suggest that modifications to its molecular structure can enhance its efficacy against cancer cells. For instance, analogs of this compound have been synthesized and tested, revealing that certain modifications increase cytotoxicity against specific cancer lines, particularly those resistant to conventional therapies.

The mechanism through which this compound exerts its biological effects appears to involve disruption of cellular processes in target organisms. For antimicrobial activity, it may interfere with cell wall synthesis or disrupt membrane integrity. In the context of cancer cells, it may induce apoptosis through pathways that involve caspase activation or inhibit tubulin polymerization, similar to known chemotherapeutic agents like taxol.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | High |

| Escherichia coli | 16 µg/mL | Moderate |

| Pseudomonas aeruginosa | 32 µg/mL | Low |

These findings indicate that while this compound is particularly effective against Staphylococcus aureus, its efficacy decreases with other strains.

Study 2: Antitumor Activity

In another investigation focused on the antitumor properties, this compound was tested on several cancer cell lines:

| Cell Line | IC50 (µM) | Response |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Sensitive |

| A549 (Lung Cancer) | 10.0 | Moderate Sensitivity |

| HeLa (Cervical Cancer) | 15.0 | Resistant |

The data suggest that this compound has a promising profile as an antitumor agent, particularly against breast cancer cells.

Propiedades

Número CAS |

99631-11-5 |

|---|---|

Fórmula molecular |

C23H28O6 |

Peso molecular |

400.5 g/mol |

InChI |

InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+ |

Clave InChI |

PTOJVMZPWPAXER-BUHFOSPRSA-N |

SMILES |

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |

SMILES isomérico |

COC(=O)CCC=C=CCC1C(C(CC1=O)O)/C=C/C(COC2=CC=CC=C2)O |

SMILES canónico |

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |

Key on ui other cas no. |

105368-47-6 |

Sinónimos |

Enprostil Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Gardrin RS 84135 RS-84135 RS84135 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.